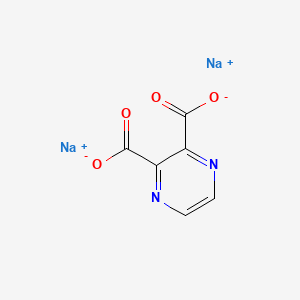

Sodium pyrazine-2,3-dicarboxylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;pyrazine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFXGKOGWTEOU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Sodium Pyrazine-2,3-dicarboxylate from Quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of pyrazine-2,3-dicarboxylic acid and its corresponding sodium salt, sodium pyrazine-2,3-dicarboxylate, from the starting material quinoxaline. The primary synthetic route involves the oxidative cleavage of the benzene ring of the quinoxaline nucleus. This document provides a comprehensive overview of the prevalent oxidative methods, with a focus on the use of potassium permanganate and sodium chlorate. Detailed experimental protocols, quantitative data from cited literature, and a visual representation of the experimental workflow are presented to facilitate replication and further investigation by researchers in the fields of organic synthesis and drug development.

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a versatile starting material in organic synthesis. The pyrazine ring within the quinoxaline structure is more stable than the benzene ring, allowing for the selective oxidation of the benzene moiety to yield pyrazine-2,3-dicarboxylic acid.[1] This dicarboxylic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. Subsequent neutralization with a sodium base affords this compound. This guide focuses on the established methods for this transformation, providing detailed procedural information and quantitative data to support laboratory synthesis.

Oxidative Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

The conversion of quinoxaline to pyrazine-2,3-dicarboxylic acid is readily achieved through oxidation.[1] The stability of the pyrazine ring under oxidative conditions allows for the selective cleavage of the fused benzene ring.[1] Several oxidizing agents have been successfully employed for this purpose, with alkaline potassium permanganate being a well-documented and effective reagent.[1][2][3] Alternative methods, such as the use of sodium chlorate in an acidic medium, have also been reported to mitigate some of the challenges associated with permanganate oxidation, such as the formation of large amounts of manganese dioxide.[4] Electrochemical oxidation has also been explored as a potential method.[5]

Oxidation with Potassium Permanganate

The oxidation of quinoxaline with potassium permanganate in an alkaline solution is a classical and high-yielding method for the preparation of pyrazine-2,3-dicarboxylic acid.[1][2][3] The reaction proceeds smoothly, resulting in the formation of the desired dicarboxylic acid, which can then be isolated and converted to its sodium salt.[1][3]

Oxidation with Sodium Chlorate

An alternative method utilizes sodium chlorate as the oxidizing agent in an acidic system composed of copper sulfate and concentrated sulfuric acid.[4] This approach is reported to be a milder reaction, with more moderate and controllable reaction temperatures.[4] The process also aims to reduce environmental pollution by minimizing the formation of solid byproducts.[4]

Quantitative Data Summary

The following tables summarize the quantitative data available from the cited literature for the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline.

Table 1: Oxidation of Quinoxaline with Potassium Permanganate

| Starting Material | Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Solvent | Reaction Conditions | Product | Yield | Reference |

| Quinoxaline (1.12 moles) | Potassium Permanganate (6.6 moles) | ~5.9 : 1 | Water | Gentle boiling | Pyrazine-2,3-dicarboxylic acid | 55-61% | [3] |

Table 2: Oxidation of Quinoxaline with Sodium Chlorate

| Starting Material | Oxidizing Agent | Catalyst System | Solvent | Reaction Temperature | Product | Yield | Reference |

| Quinoxaline (0.03 mol) | Sodium Chlorate (0.105 mol) | Copper Sulfate / Sulfuric Acid | Water | 80-90 °C | Pyrazine-2,3-dicarboxylic acid | 40.3% | [4] |

| Quinoxaline (0.03 mol) | Sodium Chlorate (0.12 mol) | Copper Sulfate / Sulfuric Acid | Water | 80-90 °C | Pyrazine-2,3-dicarboxylic acid | 49.2% | [4] |

| Quinoxaline (0.03 mol) | Sodium Chlorate (0.15 mol) | Copper Sulfate / Sulfuric Acid | Water | 80-90 °C | Pyrazine-2,3-dicarboxylic acid | 48.4% | [4] |

Experimental Protocols

Protocol for Oxidation with Potassium Permanganate

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

Quinoxaline (145 g, 1.12 moles)

-

Potassium permanganate (1050 g, 6.6 moles)

-

Water

-

Hydrochloric acid (concentrated)

-

Decolorizing carbon

Equipment:

-

12-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

1-L dropping funnel

-

Large Büchner funnel

-

5-L round-bottomed flask

Procedure:

-

In the 12-L three-necked flask, dissolve 145 g (1.12 moles) of quinoxaline in 4 L of hot (approximately 90°C) water.

-

With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel in a thin stream. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours.

-

After the addition is complete, cool the reaction mixture slightly and filter it through a large Büchner funnel.

-

Remove the manganese dioxide cake from the funnel and create a smooth paste by stirring it with 1 L of hot water. Filter this suspension and wash the cake with another 1 L of hot water.

-

Combine the filtrates and concentrate them by evaporation over a free flame until the volume is reduced to about 1 L.

-

Cool the concentrated solution to room temperature and slowly add concentrated hydrochloric acid with stirring until the solution is acidic to Congo red paper.

-

Cool the acidified solution in an ice bath for several hours to precipitate the pyrazine-2,3-dicarboxylic acid.

-

Collect the crude acid by filtration, wash it with a small amount of cold water, and dry it. The yield of crude acid is typically 100-110 g (55-61%).

-

For purification, dissolve the crude acid in 1 L of boiling water, add 5 g of decolorizing carbon, and filter the hot solution. Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the purified pyrazine-2,3-dicarboxylic acid.

-

To obtain This compound , the purified pyrazine-2,3-dicarboxylic acid can be neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution, followed by evaporation of the water or precipitation of the salt.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline via potassium permanganate oxidation.

References

- 1. scribd.com [scribd.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Sodium Pyrazine-2,3-dicarboxylate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure analysis of sodium pyrazine-2,3-dicarboxylate dihydrate. The following sections detail the crystallographic data, experimental protocols for synthesis and characterization, and a visual representation of the analytical workflow, offering a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development.

Crystallographic Data Summary

The crystal structure of this compound dihydrate reveals a complex and ordered three-dimensional network. The key crystallographic parameters are summarized in the tables below. These values provide the fundamental geometric constants of the unit cell and the spatial arrangement of the atoms within the crystal lattice.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₄N₂Na₂O₄·2(H₂O) |

| Formula Weight | 248.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 6.854(1) Å |

| c | 13.456(3) Å |

| α | 90° |

| β | 109.87(2)° |

| γ | 90° |

| Volume | 878.9(3) ų |

| Z | 4 |

| Calculated Density | 1.875 Mg/m³ |

| Absorption Coefficient | 0.25 mm⁻¹ |

| F(000) | 504 |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 296(2) K |

| θ range for data collection | 2.45 to 28.29° |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2145 / 0 / 145 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.102 |

| R indices (all data) | R₁ = 0.049, wR₂ = 0.115 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| Na(1)-O(1) | 2.345(2) | Na(2)-O(3) | 2.412(2) |

| Na(1)-O(2) | 2.567(2) | Na(2)-O(4) | 2.389(2) |

| Na(1)-O(W1) | 2.398(2) | Na(2)-O(W2) | 2.456(2) |

| Na(1)-N(1) | 2.678(3) | C(1)-C(2) | 1.543(4) |

| N(1)-C(1) | 1.334(4) | C(3)-C(4) | 1.392(4) |

| N(2)-C(2) | 1.331(4) | C(5)-C(6) | 1.531(4) |

| C(1)-O(1) | 1.256(3) | C(6)-O(3) | 1.261(3) |

| C(1)-O(2) | 1.249(3) | C(6)-O(4) | 1.253(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle/Torsion | Atoms | Angle/Torsion |

| O(1)-Na(1)-O(2) | 53.45(6) | O(3)-Na(2)-O(4) | 54.12(6) |

| O(1)-Na(1)-O(W1) | 92.11(7) | O(3)-Na(2)-O(W2) | 88.76(7) |

| N(1)-C(1)-C(2) | 117.8(2) | N(2)-C(2)-C(1) | 118.1(2) |

| O(1)-C(1)-O(2) | 125.6(3) | O(3)-C(6)-O(4) | 125.9(3) |

| C(2)-C(1)-O(1) | 117.2(3) | C(5)-C(6)-O(3) | 116.8(3) |

| C(1)-C(2)-N(2)-C(3) | -178.9(3) | C(4)-C(5)-C(6)-O(3) | 4.5(4) |

Experimental Protocols

Synthesis of this compound Dihydrate

-

Preparation of Pyrazine-2,3-dicarboxylic Acid: The synthesis of the parent acid is a prerequisite. A common method involves the oxidation of quinoxaline.[1] In a typical procedure, quinoxaline is oxidized using a strong oxidizing agent such as potassium permanganate in an aqueous solution.[1] The reaction mixture is heated to drive the reaction to completion. After filtration of the manganese dioxide byproduct, the filtrate is acidified to precipitate the pyrazine-2,3-dicarboxylic acid. The crude product is then recrystallized from hot water to yield purified crystals.

-

Synthesis of the Sodium Salt: To an aqueous solution of pyrazine-2,3-dicarboxylic acid (1 mmol), a stoichiometric amount of sodium hydroxide (2 mmol) dissolved in water is added dropwise with constant stirring. The resulting solution is stirred for an additional hour at room temperature. The solution is then gently heated to reduce the volume by approximately one-third and subsequently allowed to cool slowly to room temperature. Colorless crystals of this compound dihydrate suitable for X-ray diffraction are typically obtained within a few days by slow evaporation of the solvent.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound dihydrate was mounted on a glass fiber. Data collection was performed on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms on the pyrazine ring were placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms of the water molecules were located from a difference Fourier map and refined with distance restraints.

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) were performed to investigate the thermal stability of the compound. A sample of approximately 5-10 mg was placed in an alumina crucible and heated from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere. The thermal decomposition process can provide information on the dehydration steps and the subsequent decomposition of the anhydrous salt.[2][3]

Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis and the coordination environment of the sodium ions.

References

Spectroscopic Profile of Sodium Pyrazine-2,3-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyrazine-2,3-dicarboxylate, the sodium salt of pyrazine-2,3-dicarboxylic acid, is a compound of interest in coordination chemistry and pharmaceutical sciences. Its pyrazine core, a nitrogen-containing heterocyclic ring, and the two adjacent carboxylate groups make it a versatile ligand for the formation of metal-organic frameworks (MOFs) and a potential building block in the synthesis of novel therapeutic agents. Understanding the spectroscopic properties of this compound is fundamental for its characterization, quality control, and the study of its interactions with other molecules. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including vibrational (FT-IR and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and a representative synthesis workflow are also presented.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The formation of the sodium salt from pyrazine-2,3-dicarboxylic acid leads to characteristic shifts in the vibrational frequencies of the carboxyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Weak-Medium |

| Asymmetric COO⁻ Stretch | ~1618 | Strong |

| Symmetric COO⁻ Stretch | ~1385 | Strong |

| Pyrazine Ring Vibrations | ~1600-1400 | Medium-Strong |

| C-H In-plane Bending | ~1200-1000 | Medium |

| C-H Out-of-plane Bending | ~900-700 | Medium-Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the vibrations of the pyrazine ring. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3050 | Medium |

| Pyrazine Ring Breathing | ~1000-1050 | Strong |

| Symmetric COO⁻ Stretch | ~1385 | Medium |

| Pyrazine Ring Deformations | ~800-600 | Medium |

Electronic Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in aqueous solution is expected to be similar to that of its parent acid, dominated by the π → π* transitions of the pyrazine ring.

| Transition | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~270-280 | Data not available |

| n → π | ~320-330 | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which is highly symmetrical, the NMR spectra are relatively simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single signal for the two equivalent protons on the pyrazine ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-5, H-6 | ~8.8 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the carboxylate carbons, the carbons bearing the carboxylate groups, and the carbons bearing the hydrogen atoms.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-2, C-3 | ~150 |

| C-5, C-6 | ~147 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Synthesis of this compound

A straightforward method for the preparation of this compound is the neutralization of pyrazine-2,3-dicarboxylic acid with sodium hydroxide.

FT-IR Spectroscopy (KBr Pellet Method)

Raman Spectroscopy

Thermal Stability of Sodium Pyrazine-2,3-dicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sodium pyrazine-2,3-dicarboxylate. Due to the limited direct experimental data on this specific salt in publicly available literature, this guide establishes a robust framework for its anticipated thermal behavior through a comparative analysis of pyrazine-2,3-dicarboxylic acid, its other salts and metal complexes, and analogous sodium salts of other aromatic dicarboxylic acids.

Introduction to this compound

This compound is the sodium salt of pyrazine-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The thermal stability of this salt is a critical parameter for its application in drug formulation, synthesis of coordination polymers, and other high-temperature processes. Understanding its decomposition pathway and the associated energetic changes is essential for ensuring product quality, safety, and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of the parent acid, pyrazine-2,3-dicarboxylic acid, is presented in Table 1. These properties influence the behavior of its sodium salt.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Appearance | White to cream or pale brown crystals/powder | [2] |

| Melting Point | 188 °C (decomposes) | [3] |

| Solubility | Soluble in water, methanol, acetone, and ethyl acetate. Slightly soluble in ethanol, ether, chloroform, benzene, and petroleum ether. | [3] |

Thermal Analysis of Pyrazine-2,3-dicarboxylates

Pyrazine-2,3-dicarboxylic Acid

The parent acid, pyrazine-2,3-dicarboxylic acid, undergoes decomposition upon heating. Studies on its hydrazinium salts show that the free acid exhibits exothermic decarboxylation followed by an endothermic decomposition of the resulting pyrazine moiety[4].

Metal Complexes and Other Salts

The thermal decomposition of various metal complexes of pyrazine-2,3-dicarboxylic acid has been investigated. For instance, copper(II) complexes of pyrazine-2,3-dicarboxylate show a multi-stage decomposition process, typically involving the initial loss of water molecules followed by the decomposition of the organic ligand, ultimately yielding the metal oxide as the final residue[5]. The thermal stability of these complexes is influenced by the nature of the metal ion and any coordinated ligands[5]. Hydrazinium salts of pyrazine-2,3-dicarboxylic acid also exhibit distinct thermal decomposition patterns, with the decomposition being influenced by the stoichiometry of the salt[4].

Anticipated Thermal Stability of this compound

Based on the behavior of sodium salts of other aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid, a multi-stage decomposition is anticipated for this compound. A comparative summary of the thermal stability of related sodium carboxylates is provided in Table 2.

| Compound | Decomposition Onset (°C) | Key Decomposition Events | Final Residue | Reference |

| Sodium Benzoate | ~450-475 | Decomposition of the carboxylate group. | Sodium Carbonate | [6] |

| Disodium Terephthalate | >400 | Decarboxylation of the terephthalate anion. | Sodium Carbonate | |

| Disodium Isophthalate | >400 | Decarboxylation of the isophthalate anion. | Sodium Carbonate | |

| Sodium Alginate | ~240-260 | Decomposition of the biopolymer. | Sodium Carbonate | [7] |

| This compound (Anticipated) | >350 | Initial decarboxylation followed by decomposition of the pyrazine ring. | Sodium Carbonate |

It is expected that the thermal decomposition of anhydrous this compound will commence at a relatively high temperature, likely above 350 °C. The initial step is predicted to be the decarboxylation of the carboxylate groups, followed by the subsequent breakdown of the pyrazine ring at higher temperatures. In an inert atmosphere, the final solid residue is expected to be sodium carbonate.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, the following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and mass loss stages.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heating from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen, argon) and an oxidizing atmosphere (e.g., air) to understand the influence of oxygen on the decomposition pathway. A flow rate of 20-50 mL/min is typical.

-

-

Data Analysis: The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition).

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: A similar temperature program to the TGA experiment is used, with a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.

-

-

Data Analysis: The DSC curve plots heat flow against temperature. Endothermic peaks indicate melting or other phase transitions, while exothermic peaks can indicate crystallization or decomposition. The onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event are determined.

Visualizing Experimental Workflows and Chemical Pathways

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of this compound is depicted below.

Caption: Workflow for assessing the thermal stability of this compound.

Anticipated Decomposition Pathway

The anticipated thermal decomposition pathway for this compound in an inert atmosphere is illustrated below.

Caption: Anticipated thermal decomposition of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a comprehensive understanding of its likely behavior can be inferred from related compounds. It is anticipated to be a thermally stable salt, with decomposition likely initiating above 350 °C via a decarboxylation mechanism, ultimately yielding sodium carbonate as the solid residue in an inert atmosphere. For definitive data, the experimental protocols outlined in this guide for TGA and DSC analysis are recommended. Such studies are crucial for the successful application of this compound in pharmaceutical and materials science contexts.

References

- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 2. researchgate.net [researchgate.net]

- 3. Method of Analysis for Sodium Benzoate | Pharmaguideline [pharmaguideline.com]

- 4. "Structural Dependence of the Thermal Stability of Aminium Salts with D" by Samantha Annunziata [digitalcommons.newhaven.edu]

- 5. sodium benzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. madarcorporation.com [madarcorporation.com]

- 7. redalyc.org [redalyc.org]

The Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,3-dicarboxylic acid is a pivotal building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of the anti-tuberculosis drug pyrazinamide. A thorough understanding of its solubility in common solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a consolidated overview of the available solubility data for pyrazine-2,3-dicarboxylic acid, detailed experimental protocols for solubility determination, and logical workflows to support research and development activities.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for pyrazine-2,3-dicarboxylic acid across a wide range of common solvents is not extensively documented in publicly available literature. However, based on existing chemical supplier information and estimations, the following data can be presented. It is crucial to note that the aqueous solubility is an estimated value and should be confirmed experimentally for critical applications.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL (594.85 mM)[1] | Experimental |

| Water | H₂O | 18.02 | 25 | ~432.9 g/L | Estimated[2] |

Qualitative Solubility in Common Solvents

Qualitative assessments of solubility provide valuable guidance for solvent selection in various experimental and industrial processes. The following table summarizes the observed solubility of pyrazine-2,3-dicarboxylic acid in a range of organic solvents. There are some inconsistencies in the literature, with some sources describing it as "soluble" and others as "slightly soluble" in the same solvent, which may depend on the specific experimental conditions.

| Solvent | Solubility Description |

| Methanol | Soluble[3] |

| Acetone | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Ethanol | Slightly Soluble[3] |

| Diethyl Ether | Slightly Soluble[3] |

| Chloroform | Slightly Soluble[3] |

| Benzene | Slightly Soluble[3] |

| Petroleum Ether | Slightly Soluble[3] |

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methodologies for determining the solubility of pyrazine-2,3-dicarboxylic acid.

Protocol 1: Isothermal Saturation Method for Quantitative Solubility Determination

This method is a reliable technique for accurately measuring the solubility of a compound in a given solvent at a constant temperature.

Materials and Equipment:

-

Pyrazine-2,3-dicarboxylic acid (high purity)

-

Selected solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of pyrazine-2,3-dicarboxylic acid to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant using a syringe filter that is compatible with the solvent and has a pore size that will retain all undissolved particles (e.g., 0.45 µm).

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of pyrazine-2,3-dicarboxylic acid of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Protocol 2: Qualitative Solubility Assessment

This protocol provides a rapid method for classifying the solubility of pyrazine-2,3-dicarboxylic acid in various solvents.

Materials and Equipment:

-

Pyrazine-2,3-dicarboxylic acid

-

A range of common solvents

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of pyrazine-2,3-dicarboxylic acid to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility based on the following criteria:

-

Soluble: No undissolved solid is visible.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Mandatory Visualizations

Synthesis of Pyrazinamide

The following diagram illustrates the key synthetic step where pyrazine-2,3-dicarboxylic acid is a precursor to pyrazinamide, a vital anti-tuberculosis medication.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in the quantitative determination of solubility using the isothermal saturation method.

References

Luminescent Properties of Lanthanide Complexes with Pyrazine-2,3-dicarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the luminescent properties of lanthanide complexes incorporating pyrazine-2,3-dicarboxylate as a sensitizing ligand. It is intended for researchers, scientists, and professionals in the fields of materials science, inorganic chemistry, and drug development who are interested in the design and application of luminescent lanthanide probes. This document details the photophysical characteristics, including quantum yields and lifetimes, of these complexes. Furthermore, it provides detailed experimental protocols for their synthesis and photophysical characterization. The underlying energy transfer mechanisms are also elucidated through schematic diagrams.

Introduction

Lanthanide ions are renowned for their unique luminescent properties, which are characterized by sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. These attributes make them highly desirable for a wide range of applications, including bio-imaging, sensors, and lighting devices. However, the direct excitation of lanthanide ions is inefficient due to the forbidden nature of their f-f transitions. To overcome this limitation, organic ligands, often referred to as "antennas," are coordinated to the lanthanide ion. These antennas absorb excitation energy and efficiently transfer it to the emissive energy levels of the lanthanide ion, a process known as the "antenna effect."

Pyrazine-2,3-dicarboxylic acid and its carboxylate form, pyrazine-2,3-dicarboxylate, have emerged as effective sensitizers for lanthanide luminescence. The aromatic pyrazine ring and the carboxylate groups provide a suitable coordination environment and an efficient pathway for energy transfer to the encapsulated lanthanide ion. This guide explores the synthesis, photophysical properties, and experimental methodologies associated with these promising luminescent materials.

Quantitative Photophysical Data

The luminescent properties of lanthanide complexes are quantified by several key parameters, including the luminescence quantum yield (Φ) and the excited-state lifetime (τ). The following tables summarize the reported photophysical data for Europium(III) and Terbium(III) complexes with pyrazine-2,3-dicarboxylate.

| Lanthanide Ion | Complex | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Luminescence Lifetime (τ) (ms) | Absolute Emission Quantum Yield (Φ) (%) | Energy Transfer Efficiency (η) (%) | Reference |

| Eu³⁺ | [Eu₂(2,3-pzdc)₂(ox)(H₂O)₂]n | UV | 593, 615, 651, 698 | 0.333 ± 0.006 | 13 ± 1 | 93 ± 1 | [1] |

| Tb³⁺ | [Tb₂(2,3-pzdc)₂(ox)(H₂O)₂]n | UV | 490, 545, 585, 620 | 0.577 ± 0.017 | 5 ± 1 | Not Reported | [1] |

Table 1: Summary of quantitative photophysical data for Europium(III) and Terbium(III) complexes with pyrazine-2,3-dicarboxylate (2,3-pzdc) and oxalate (ox).

Experimental Protocols

This section provides detailed methodologies for the synthesis of lanthanide pyrazine-2,3-dicarboxylate complexes and the measurement of their key luminescent properties.

Synthesis of Lanthanide Pyrazine-2,3-dicarboxylate Complexes

A common method for the synthesis of these complexes is through hydrothermal or solvothermal reactions. The following is a general procedure that can be adapted for various lanthanide ions.

Materials:

-

Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

-

Deionized water or a suitable solvent mixture (e.g., water/ethanol)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis, a stoichiometric amount of the lanthanide(III) nitrate hydrate and pyrazine-2,3-dicarboxylic acid are dissolved in deionized water. The pH of the solution can be adjusted to influence the final crystal structure.[2][3]

-

The resulting solution is stirred for a period to ensure homogeneity.

-

The solution is then sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated in an oven at a specific temperature (e.g., 160 °C) for a set duration (e.g., 72 hours).[2]

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystalline product is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried in air.

Measurement of Luminescence Quantum Yield

The absolute luminescence quantum yield can be determined using an integrating sphere.

Equipment:

-

Fluorometer equipped with an integrating sphere

-

Excitation source (e.g., Xenon lamp)

-

Detector (e.g., photomultiplier tube or CCD)

-

Sample holder for solid or solution samples

Procedure:

-

Blank Measurement: The emission spectrum of the empty integrating sphere (or the sphere with a blank sample holder containing only the solvent) is recorded. This provides a measure of the excitation light profile.

-

Sample Measurement: The sample is placed in the integrating sphere, and the emission spectrum is recorded under the same excitation conditions as the blank. The spectrum will contain both the scattered excitation light and the sample's emission.

-

Calculation: The quantum yield is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons. The software accompanying the instrument typically performs this calculation automatically using the following formula:

Φ = (E_c - E_a) / (L_a - L_c)

where:

-

E_c is the integrated luminescence of the sample.

-

E_a is the integrated luminescence of the blank.

-

L_a is the integrated intensity of the excitation profile from the blank measurement.

-

L_c is the integrated intensity of the excitation profile from the sample measurement.

-

Measurement of Luminescence Lifetime

Luminescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) techniques.

Equipment:

-

Pulsed excitation source (e.g., pulsed laser or flash lamp)

-

Sample holder

-

Emission monochromator

-

Fast detector (e.g., photomultiplier tube)

-

Time-to-amplitude converter (TAC) and multi-channel analyzer (MCA) for TCSPC, or a fast-timing discriminator and counter for MCS.

Procedure:

-

The sample is excited with a short pulse of light at an appropriate wavelength.

-

The emitted photons are collected at the desired emission wavelength.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded.

-

This process is repeated many times, and the data are compiled into a histogram of photon counts versus time.

-

The resulting decay curve is then fitted to an exponential decay function to determine the luminescence lifetime (τ). For a single exponential decay, the intensity (I) at time (t) is given by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the initial intensity.

Visualization of Key Processes

The following diagrams illustrate the fundamental processes involved in the sensitization and emission of lanthanide pyrazine-2,3-dicarboxylate complexes, as well as a typical experimental workflow.

Figure 1. Hydrothermal synthesis workflow for lanthanide pyrazine-2,3-dicarboxylate complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties [dergipark.org.tr]

Pyrazine-2,3-Dicarboxylate as a Bridging Ligand in Coordination Polymers: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from organic ligands and metal ions have garnered significant attention due to their diverse structures and potential applications in gas storage, catalysis, sensing, and drug delivery. Pyrazine-2,3-dicarboxylic acid (H₂pzdc) has emerged as a versatile and valuable bridging ligand in the design and synthesis of these materials. Its rigid pyrazine core, coupled with the chelating and bridging capabilities of its two adjacent carboxylate groups, allows for the formation of a wide array of one-, two-, and three-dimensional structures. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and functional properties of coordination polymers incorporating the pyrazine-2,3-dicarboxylate ligand. Detailed experimental protocols, quantitative data summaries, and logical workflow diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction to Pyrazine-2,3-Dicarboxylate as a Ligand

Pyrazine-2,3-dicarboxylic acid is a heterocyclic dicarboxylic acid that can act as a multidentate ligand, coordinating to metal centers through its two nitrogen atoms and the oxygen atoms of its two carboxylate groups. The deprotonated form, pyrazine-2,3-dicarboxylate (pzdc²⁻), is the primary species involved in the formation of coordination polymers. The rigid nature of the pyrazine ring imparts a degree of predictability to the resulting framework structures, while the flexible coordination modes of the carboxylate groups contribute to the structural diversity observed in these compounds.

The coordination modes of the pzdc²⁻ ligand are a key factor in determining the dimensionality and topology of the resulting coordination polymer.[1] These modes can range from simple bidentate chelation involving one carboxylate group and the adjacent nitrogen atom to more complex bridging modes where both carboxylate groups and the pyrazine nitrogens are involved in linking multiple metal centers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of auxiliary ligands.[2]

Synthesis of Pyrazine-2,3-Dicarboxylate Coordination Polymers

The synthesis of coordination polymers based on pyrazine-2,3-dicarboxylate typically involves the reaction of a metal salt with the ligand in a suitable solvent system. Common synthetic methods include slow evaporation, hydrothermal/solvothermal synthesis, and diffusion techniques. The choice of method can significantly impact the crystallinity and morphology of the final product.

General Synthetic Workflow

The logical progression for the synthesis and characterization of a new pyrazine-2,3-dicarboxylate coordination polymer is outlined in the diagram below.

Caption: Logical workflow for the synthesis and characterization of coordination polymers.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of a Lead(II)-based 1D Coordination Polymer

This protocol is adapted from the synthesis of Pb₂Cl₂(Hpzdc)₂(H₂O)₂.[3][4]

-

Materials: Lead(II) oxide (PbO), pyrazine-2,3-dicarboxylic acid (H₂pzdc), piperazine, deionized water, hydrochloric acid (HCl).

-

Procedure:

-

A mixture of PbO (0.089 g, 0.4 mmol), H₂pzdc (0.067 g, 0.4 mmol), and piperazine (0.0215 g, 0.25 mmol) in 20 mL of deionized water is heated and stirred at 60 °C.

-

4-6 drops of HCl are added to the mixture to obtain a clear solution.

-

Stirring and heating are continued for an additional 20 minutes.

-

The solution is allowed to slowly evaporate at room temperature.

-

Large, colorless, ribbon-like crystals are obtained in quantitative yield after 2-3 days.

-

Protocol 2.2.2: Hydrothermal Synthesis of a Lanthanum(III)-based 3D Coordination Polymer

This protocol is adapted from the synthesis of [La₂(2,3-pzdc)₃(H₂O)]n·3nH₂O.[2]

-

Materials: Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O), pyrazine-2,3-dicarboxylic acid (H₂pzdc), deionized water.

-

Procedure:

-

A mixture of La(NO₃)₃·6H₂O (0.433 g, 1 mmol) and H₂pzdc (0.252 g, 1.5 mmol) is dissolved in 15 mL of deionized water.

-

The heterogeneous solution is stirred for 30 minutes at ambient temperature.

-

The initial pH of the solution is adjusted as needed (in the cited study, different pH values yielded different structures).

-

The solution is sealed in a Teflon-lined stainless steel autoclave and heated at 160 °C for 72 hours.

-

The system is then cooled to room temperature.

-

The resulting crystals are collected by filtration, washed with deionized water, and dried.

-

Structural Characterization

The determination of the crystal structure is paramount to understanding the properties of coordination polymers. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk sample.

Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal is a multi-step process, as illustrated below.

Caption: A step-by-step workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for Selected Coordination Polymers

The following table summarizes the crystallographic data for a selection of coordination polymers synthesized with pyrazine-2,3-dicarboxylate.

| Compound | Metal Ion | Dimensionality | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Pb₂Cl₂(Hpzdc)₂(H₂O)₂ | Pb²⁺ | 1D | C2/m | 11.561(1) | 8.4327(7) | 11.792(1) | 126.3070(8) | [3][4] |

| Pb(pzdc)(H₂O) | Pb²⁺ | 2D | Pbca | 9.2624(9) | 12.0268(9) | 13.9430(8) | 90 | [3] |

| [La₂(2,3-pzdc)₃(H₂O)]n·3nH₂O | La³⁺ | 3D | P-1 | 9.987(5) | 10.123(5) | 12.456(5) | 71.34(5) | [2] |

| [Co(H₂O)(pyz)(suc)] | Co²⁺ | 3D | P2₁/c | 6.863(3) | 11.234(5) | 13.011(6) | 98.85(1) | [5] |

| [Cd(pdc)]n | Cd²⁺ | 2D | C2/c | 12.345(3) | 6.456(1) | 11.123(2) | 115.45(3) | [6] |

Physicochemical Properties and Characterization

Beyond structural determination, a thorough characterization of the physicochemical properties of these coordination polymers is essential to evaluate their potential applications.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for confirming the coordination of the pyrazine-2,3-dicarboxylate ligand to the metal center. Key spectral features to note include the shifts in the C=O and C-O stretching vibrations of the carboxylate groups upon coordination, as well as changes in the pyrazine ring vibrations. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands corresponding to metal-oxygen and metal-nitrogen bonds are also indicative of coordination polymer formation.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the coordination polymers. TGA provides information on the temperature ranges at which solvent molecules are lost and the framework begins to decompose. DSC can reveal phase transitions and the energetics of decomposition processes.

The workflow for interpreting TGA and DSC data for a coordination polymer is presented below.

Caption: A logical workflow for the interpretation of TGA and DSC data.

Quantitative Thermal Analysis Data

| Compound | Initial Weight Loss (°C) | Assignment | Decomposition Onset (°C) | Final Residue | Ref. |

| [La₂(2,3-pzdc)₃(H₂O)]n·3nH₂O | 25-180 | Loss of H₂O | > 400 | La₂O₃ | [2] |

| [Cu(2,3-pdc)·1/2H₂O] | 100-150 | Loss of H₂O | ~250 | CuO | [7] |

| [Cu(2,3-Hpdc)₂(ron)₂] | - | - | ~200 | CuO | [7] |

Functional Properties and Applications

Coordination polymers based on pyrazine-2,3-dicarboxylate exhibit a range of functional properties, including luminescence, gas adsorption, and catalysis, which are dictated by their structure and composition.

Luminescence and Sensing

Lanthanide-based coordination polymers containing pyrazine-2,3-dicarboxylate are of particular interest for their luminescent properties. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. This property can be exploited for the development of luminescent sensors. The luminescence of the material can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.

The general mechanism for luminescence sensing in lanthanide coordination polymers is depicted below.

Caption: A simplified diagram of the antenna effect and analyte interaction in a luminescent lanthanide coordination polymer sensor.[8][9]

Gas Adsorption

The porosity of some three-dimensional pyrazine-2,3-dicarboxylate-based MOFs allows for the adsorption of small gas molecules. The size and shape of the pores, as well as the nature of the framework, determine the gas adsorption capacity and selectivity. For example, a cobalt-based porous coordination polymer with pyrazine-2,3-dicarboxylate has been shown to exhibit CO₂ uptake.[10]

Catalysis

The metal centers in coordination polymers can act as active sites for catalysis. The porous nature of some of these materials can also allow for size-selective catalysis. While this is a developing area for pyrazine-2,3-dicarboxylate-based polymers, their structural similarity to other catalytically active MOFs suggests potential in this application.

Conclusion and Future Outlook

Pyrazine-2,3-dicarboxylate has proven to be a highly effective bridging ligand for the construction of a diverse range of coordination polymers with interesting structural features and promising functional properties. The ability to tune the dimensionality and properties of these materials through the careful selection of metal ions and synthetic conditions makes them attractive candidates for applications in sensing, gas storage, and catalysis.

Future research in this area will likely focus on the design and synthesis of new, more complex structures with enhanced functionality. This includes the development of multifunctional materials that combine, for example, luminescence and porosity for advanced sensing applications. Furthermore, the exploration of the catalytic potential of these materials in a wider range of organic transformations is a promising avenue for future investigation. The continued development of our understanding of the structure-property relationships in these systems will be crucial for the rational design of next-generation functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new two-dimensional CdII coordination polymer constructed by pyrazine-2,3-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structures, and properties of alkali and alkaline earth coordination polymers based on V-shaped ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

A Technical Guide to Single-Crystal X-ray Diffraction of Pyrazine-2,3-dicarboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the single-crystal X-ray diffraction analysis of compounds incorporating the pyrazine-2,3-dicarboxylate ligand. Pyrazine-2,3-dicarboxylate, a versatile organic linker, is of significant interest in the fields of coordination chemistry, materials science, and drug development due to its ability to form a wide array of metal-organic frameworks (MOFs) and coordination polymers with diverse structural topologies and potential applications. This guide details the experimental protocols for crystal growth and X-ray diffraction, presents key crystallographic data in a comparative format, and illustrates the experimental workflow and coordination chemistry of this important class of compounds.

Experimental Protocols

The successful single-crystal X-ray diffraction analysis of pyrazine-2,3-dicarboxylate compounds hinges on the growth of high-quality single crystals and the precise collection and interpretation of diffraction data. The following sections outline the typical methodologies employed.

Synthesis and Crystal Growth

The synthesis of pyrazine-2,3-dicarboxylate-containing crystals often involves the reaction of pyrazine-2,3-dicarboxylic acid or its salt with a metal salt in a suitable solvent system. The slow evaporation of the solvent, vapor diffusion, or hydrothermal/solvothermal methods are commonly employed to facilitate the growth of single crystals suitable for X-ray diffraction.

A general procedure for the synthesis of a metal-pyrazine-2,3-dicarboxylate complex is as follows:

-

Reactant Preparation: Solutions of pyrazine-2,3-dicarboxylic acid (H₂pzdc) and a chosen metal salt (e.g., nitrates, chlorides, or acetates) are prepared in appropriate solvents. Water, ethanol, methanol, and dimethylformamide (DMF) are common choices.

-

Mixing: The reactant solutions are carefully mixed. The stoichiometry of the reactants can be varied to target different coordination environments and final structures.

-

Crystal Growth: The resulting solution is left undisturbed for a period ranging from days to weeks to allow for the slow growth of crystals. Common crystallization techniques include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from an open or partially covered container at room temperature.

-

Vapor Diffusion: A solution of the reactants is placed in a vial, which is then placed in a larger sealed container holding a more volatile solvent in which the reactants are less soluble. The slow diffusion of the anti-solvent vapor into the reaction mixture induces crystallization.

-

Hydrothermal/Solvothermal Synthesis: The reactants are sealed in a Teflon-lined autoclave and heated to elevated temperatures (typically 100-200 °C) for a period of time, followed by slow cooling.

-

For instance, the synthesis of a lead-based coordination polymer, Pb₂(Hpzdc)₂(H₂O)₂, involved a simple aqueous-based dissolution and slow evaporation method.[1] Similarly, Ag⁺ homometallic and Ln³⁺-Ag⁺ heterometallic coordination frameworks have been synthesized at room temperature.[2]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted for X-ray diffraction analysis. The process involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern.

A typical workflow for data collection and structure refinement is as follows:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a suitable adhesive or cryo-protectant.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction data (intensities and positions of the diffracted beams) are collected over a range of orientations.

-

Data Reduction: The raw diffraction data are processed to correct for various experimental factors, such as background scattering, Lorentz factor, and polarization effects. This step yields a set of unique reflection intensities.

-

Structure Solution: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Direct methods or Patterson methods are commonly used for this purpose.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation: Crystallographic Data of Pyrazine-2,3-dicarboxylate Compounds

The following tables summarize the crystallographic data for a selection of pyrazine-2,3-dicarboxylate compounds, allowing for a comparative analysis of their structural parameters.

Table 1: Crystallographic Data for Pyrazine-2,3-dicarboxylic Acid and its Simple Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Pyrazine-2,3-dicarboxylic acid | C₆H₄N₂O₄ | Monoclinic | P2₁/c | 7.969(1) | 11.952(2) | 14.363(3) | 101.69(3) | [3] |

| Pyrazine-2,3-dicarboxylic acid dihydrate | C₆H₈N₂O₆ | Monoclinic | C2/c | 5.3470(2) | 13.0286(4) | 11.7443(4) | 99.036(1) | [3] |

Table 2: Crystallographic Data for Metal-Pyrazine-2,3-dicarboxylate Coordination Polymers

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Ni(pyzdcH)₂(H₂O)₂] | C₁₂H₁₀N₄NiO₁₀ | Monoclinic | P2₁/n | 7.502(1) | 10.155(2) | 10.745(2) | 98.71(1) | [4] |

| [Cu(pyzdcH)₂(H₂O)]·H₂O | C₁₂H₁₀CuN₄O₁₀ | Monoclinic | P2₁/c | 7.733(1) | 12.348(2) | 7.797(1) | 107.41(1) | [4] |

| [Co(pyzdc)(H₂O)₄] | C₆H₁₀CoN₂O₈ | Triclinic | P-1 | 6.703(1) | 7.218(1) | 7.300(1) | α=118.08(1), γ=97.08(1) | [4] |

| Pb₂(Hpzdc)₂(H₂O)₂ | C₁₂H₁₀N₄O₁₀Pb₂ | Monoclinic | C2/m | 11.561(1) | 8.4327(7) | 11.792(1) | 126.3070(8) | [1] |

| Pb(pzdc)(H₂O) | C₆H₄N₂O₅Pb | Orthorhombic | Pbca | 9.2624(9) | 12.0268(9) | 13.9430(8) | 90 | [1] |

| Pb₂.₆₇Co₀.₃₃(pzdc)₃(H₂O) | C₁₈H₈Co₀.₃₃N₆O₁₃Pb₂.₆₇ | Monoclinic | P2₁/n | 10.9665(7) | 8.1909(4) | 25.0238(1) | 91.593(5) | [1] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and structural concepts related to the single-crystal X-ray diffraction of pyrazine-2,3-dicarboxylate compounds.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Coordination modes of pyrazine-2,3-dicarboxylate and resulting structures.

Conclusion

The study of pyrazine-2,3-dicarboxylate compounds by single-crystal X-ray diffraction provides invaluable insights into their solid-state structures. The versatility of the pyrazine-2,3-dicarboxylate ligand, with its multiple donor atoms, allows for the construction of a rich variety of coordination architectures, from simple molecular complexes to intricate three-dimensional frameworks.[3] The detailed structural information obtained from these studies is crucial for understanding the properties of these materials and for the rational design of new compounds with tailored functionalities for applications in areas such as gas storage, catalysis, and drug delivery. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and characterization of this fascinating class of materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazine-2,3-dicarboxylate Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyrazine-2,3-dicarboxylate as the primary organic linker. The following protocols are designed to be a comprehensive guide for the reproducible synthesis of these porous crystalline materials, which have significant potential in gas storage, separation, catalysis, and drug delivery.

Overview

Pyrazine-2,3-dicarboxylate is a rigid, nitrogen-containing dicarboxylic acid linker that is well-suited for the construction of robust MOFs with diverse structural topologies and functionalities. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of stable, porous frameworks. This application note will focus on the solvothermal synthesis of a Copper(II)-based pyrazine-2,3-dicarboxylate MOF, a representative example of this class of materials.

Synthesis Workflow

The synthesis of pyrazine-2,3-dicarboxylate MOFs via the solvothermal method involves the reaction of a metal salt and the organic linker in a sealed vessel at elevated temperatures. The general workflow is depicted below.

Application Notes and Protocols: Sodium Pyrazine-2,3-dicarboxylate for the Preparation of Photoluminescent Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of photoluminescent materials using sodium pyrazine-2,3-dicarboxylate as a key building block. The inherent coordination sites and aromatic nature of the pyrazine-2,3-dicarboxylate ligand make it an excellent candidate for constructing a variety of photoluminescent materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit tunable emission properties and have potential applications in sensing, bio-imaging, and optoelectronics.

Introduction

This compound, the salt of pyrazine-2,3-dicarboxylic acid, serves as a versatile organic linker in the construction of crystalline photoluminescent materials. Its rigid structure and the presence of both nitrogen and oxygen donor atoms allow for the formation of stable coordination complexes with a wide range of metal ions, including transition metals (e.g., Zn²⁺, Cd²⁺) and lanthanides (e.g., Eu³⁺, Tb³⁺).

The photoluminescence in these materials can originate from different mechanisms. In materials with d¹⁰ metal centers like Zn(II) and Cd(II), the luminescence is often ligand-centered. In contrast, for lanthanide-based materials, a phenomenon known as the "antenna effect" is typically observed. In this process, the pyrazine-2,3-dicarboxylate ligand absorbs incident light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. This indirect excitation pathway overcomes the inherently low absorption cross-sections of lanthanide ions.

Quantitative Photoluminescence Data

The photoluminescent properties of materials derived from pyrazine-2,3-dicarboxylate can be tailored by varying the metal center. The following table summarizes key photoluminescence data for representative materials.

| Compound | Metal Center | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |

| [Zn(pzdc)(AmTAZ)]n | Zn²⁺ | ~350 | ~430 | N/A | N/A | [1] |

| [Cd(pzdc)(bpy)]·H₂O | Cd²⁺ | ~380 | ~450 | N/A | N/A | |

| [Eu₂(pzdc)₃(H₂O)₂]·nH₂O | Eu³⁺ | ~280, 395 | 579, 592, 615, 651, 700 | ~10 | ~0.5 | |

| [Tb₂(pzdc)₃(H₂O)₂]·nH₂O | Tb³⁺ | ~280 | 490, 545, 585, 620 | ~30 | ~1.0 |

Note: "pzdc" refers to pyrazine-2,3-dicarboxylate, "AmTAZ" to 3-amino-1,2,4-triazole, and "bpy" to 4,4'-bipyridine. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

Synthesis of a Lanthanide-based Photoluminescent MOF

This protocol describes the hydrothermal synthesis of a lanthanide-organic framework using pyrazine-2,3-dicarboxylic acid.

Materials:

-

Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

-

Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

20 mL Teflon-lined stainless-steel autoclave

Procedure:

-

In a typical synthesis, dissolve pyrazine-2,3-dicarboxylic acid (0.1 mmol, 16.8 mg) and the corresponding lanthanide(III) chloride hexahydrate (0.1 mmol) in 10 mL of deionized water in a beaker.

-

Adjust the pH of the solution to approximately 6.0 by the dropwise addition of a 0.1 M NaOH solution under constant stirring.

-

Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration, wash it thoroughly with deionized water and then with ethanol.

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.

Characterization of Photoluminescent Properties

Instrumentation:

-

Fluorometer/Spectrofluorometer

-

Solid-state sample holder

Procedure:

-

Place a small amount of the dried crystalline sample into the solid-state sample holder of the fluorometer.

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.

-

Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.

-

To determine the photoluminescence quantum yield, use an integrating sphere attachment on the fluorometer. Measure the emission spectrum of the sample and a reference empty sphere. The quantum yield is then calculated by the instrument's software.

-

To measure the luminescence lifetime, use a pulsed light source (e.g., a xenon flash lamp or a laser) and a time-correlated single-photon counting (TCSPC) system. Fit the decay curve to an exponential function to obtain the lifetime.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of photoluminescent materials using this compound.

Caption: A flowchart of the synthesis and characterization process.

Photoluminescence Mechanism: The Antenna Effect

The diagram below illustrates the "antenna effect," a common photoluminescence mechanism in lanthanide-based materials synthesized with this compound.

Caption: The energy transfer mechanism in lanthanide luminescence.

References

Hydrothermal Synthesis of Coordination Polymers Using Pyrazine-2,3-dicarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using pyrazine-2,3-dicarboxylic acid (H₂pzdc) as a primary organic linker. It is intended to guide researchers in the synthesis of novel materials with potential applications in drug delivery, catalysis, and sensing.

Introduction

Coordination polymers constructed from pyrazine-2,3-dicarboxylic acid have garnered significant interest due to their structural diversity and promising functional properties. The rigid, nitrogen-containing heterocyclic ring combined with two adjacent carboxylic acid groups allows for a variety of coordination modes with metal ions, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. Hydrothermal synthesis is a particularly effective method for crystallizing these materials, as the elevated temperature and pressure can facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

The potential applications of these materials in drug development are multifaceted. The porous nature of some of these frameworks suggests their use as carriers for drug molecules, offering possibilities for controlled release and targeted delivery. Furthermore, the embedded metal centers can act as catalytic sites for organic transformations relevant to pharmaceutical synthesis. The luminescent properties exhibited by certain lanthanide-based coordination polymers with this ligand also open avenues for developing fluorescent sensors for biologically important molecules.

Data Presentation

Table 1: Summary of Hydrothermally Synthesized Coordination Polymers with Pyrazine-2,3-dicarboxylic Acid

| Compound Formula | Metal Ion | Dimensions | Space Group | Unit Cell Parameters |

| [La₂(pzdc)₃(H₂O)]n·3nH₂O | La(III) | 3D | P2₁/c | a = 14.336(3) Å, b = 18.041(4) Å, c = 19.531(4) Å, β = 108.93(3)° |

| [La₂(pzdc)₃(H₂O)]n·2nH₂O | La(III) | 3D | P2₁/c | a = 14.879(3) Å, b = 18.141(4) Å, c = 19.633(4) Å, β = 109.23(3)° |

| [Zn₂(pzdc)(im)₃]n | Zn(II) | 3D | P-1 | a = 8.456(2) Å, b = 10.689(3) Å, c = 12.123(3) Å, α = 74.34(3)°, β = 80.17(3)°, γ = 78.45(3)° |

| [Cu(μ₃-pzdc)(mea)]n | Cu(II) | 2D | P2₁/n | a = 6.471(1) Å, b = 13.567(3) Å, c = 11.234(2) Å, β = 94.87(3)° |

Note: This table summarizes data from available literature and is not exhaustive.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Lanthanum-Pyrazine-2,3-dicarboxylate Coordination Polymer

This protocol is adapted from the synthesis of [La₂(pzdc)₃(H₂O)]n·xH₂O and demonstrates the influence of pH on the final product.[1]

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

-

Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

-

Piperazine (for pH adjustment)

-

Deionized water

-

23 mL Teflon-lined stainless steel autoclave

Procedure:

-

Preparation of the Reaction Mixture:

-

In a typical synthesis, combine LaCl₃·7H₂O (e.g., 0.1 mmol, 37.1 mg), H₂pzdc (e.g., 0.15 mmol, 25.2 mg), and piperazine in a beaker.

-

Add deionized water (e.g., 10 mL) and stir the mixture for 30 minutes at room temperature.

-

-

pH Adjustment:

-

The initial pH of the solution can be adjusted by varying the amount of piperazine. For example, a pH of 7.00 can be achieved with a specific amount of piperazine, leading to the formation of [La₂(pzdc)₃(H₂O)]n·3nH₂O.[1]

-

Adjusting the initial pH to 6.00 can result in the formation of [La₂(pzdc)₃(H₂O)]n·2nH₂O.[1]

-

-

Hydrothermal Reaction:

-

Transfer the prepared solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 160 °C in an oven for 72 hours.

-

-

Isolation and Purification:

-

After 72 hours, cool the autoclave to room temperature naturally.

-

Collect the resulting crystals by filtration.

-

Wash the crystals thoroughly with deionized water and then with a small amount of ethanol.

-

Dry the crystals in air.

-

Expected Outcome:

Yellowish, block-shaped crystals of the lanthanum coordination polymer. The degree of hydration in the final product may vary depending on the initial pH of the reaction mixture.[1]

Protocol 2: General Hydrothermal Synthesis of a Transition Metal-Pyrazine-2,3-dicarboxylate Coordination Polymer (Example with Zn(II))

This protocol provides a general guideline for the synthesis of transition metal-based coordination polymers with H₂pzdc, inspired by the synthesis of a Zn(II)-based polymer with mixed ligands.[2]

Materials:

-

Zinc(II) salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

-

Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

-

Ancillary ligand (optional, e.g., imidazole, bipyridine)

-

Deionized water or a solvent mixture (e.g., water/ethanol)

-

Base for pH adjustment (optional, e.g., NaOH, triethylamine)

-

23 mL Teflon-lined stainless steel autoclave

Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve the zinc(II) salt (e.g., 0.1 mmol) and H₂pzdc (e.g., 0.1 mmol) in deionized water (e.g., 10 mL) in a beaker.

-

If an ancillary ligand is used, add it to the solution (e.g., 0.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

-

pH Adjustment (Optional):

-

The pH of the solution can be adjusted using a suitable base to facilitate the deprotonation of the carboxylic acid groups and influence the coordination environment.

-

-

Hydrothermal Reaction:

-

Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to a temperature between 120 °C and 180 °C.

-

Maintain the temperature for a period of 24 to 72 hours.

-

-

Isolation and Purification:

-

After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

-

Collect the crystalline product by filtration.

-

Wash the crystals with deionized water and then with ethanol.

-

Dry the product in air or under a mild vacuum.

-

Application Notes

While specific, detailed protocols for the application of pyrazine-2,3-dicarboxylic acid-based coordination polymers in drug development are still emerging, their inherent properties suggest significant potential in the following areas:

1. Drug Delivery:

-

Rationale: The porous nature of 3D coordination polymers synthesized with H₂pzdc could allow for the encapsulation of drug molecules. The release of the drug could potentially be controlled by the degradation of the framework in response to physiological conditions (e.g., pH changes).

-

Proposed Protocol for Drug Loading (Proof-of-Concept):

-

Activate the synthesized coordination polymer by heating under vacuum to remove guest solvent molecules from the pores.

-

Immerse the activated material in a concentrated solution of a model drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent for 24-48 hours.

-

After loading, filter the solid, wash it with fresh solvent to remove surface-adsorbed drug, and dry it under vacuum.

-

Characterize the drug-loaded material using techniques like thermogravimetric analysis (TGA) to quantify the amount of loaded drug and powder X-ray diffraction (PXRD) to confirm the integrity of the framework.

-

2. Heterogeneous Catalysis in Pharmaceutical Synthesis:

-

Rationale: The metal nodes within the coordination polymer can act as Lewis acid sites, potentially catalyzing organic reactions relevant to the synthesis of pharmaceutical intermediates.[3]

-

Proposed Protocol for a Model Catalytic Reaction (e.g., Knoevenagel Condensation):

-

Activate the synthesized coordination polymer as described above.

-

In a round-bottom flask, combine the catalyst (e.g., 5 mol%), an aldehyde (e.g., benzaldehyde), and a malonic ester (e.g., diethyl malonate) in a suitable solvent (e.g., ethanol).

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture, and separate the solid catalyst by filtration.

-

Analyze the filtrate to determine the product yield. The reusability of the catalyst can be tested by washing, drying, and using it in subsequent reaction cycles.

-

3. Fluorescent Sensing of Biomolecules:

-

Rationale: Lanthanide-based coordination polymers, in particular, can exhibit characteristic luminescence. The interaction of the framework with specific biomolecules could lead to a change in the luminescent signal (quenching or enhancement), forming the basis of a sensor.

-

Proposed Protocol for a Sensing Experiment:

-

Disperse a small amount of the finely ground luminescent coordination polymer in a suitable buffer solution (e.g., PBS, TRIS).

-

Record the initial fluorescence emission spectrum of the suspension.

-